Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate
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Overview
Description
Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a trimethylsilyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production of this ester may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Converting the ester into an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Replacing the trimethylsilyl group with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Corresponding carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its role in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Uniqueness
Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate stands out due to its trimethylsilyl group, which imparts unique chemical properties and reactivity compared to simpler esters. This makes it valuable in specialized applications where enhanced stability and reactivity are required .
Properties
CAS No. |
112611-66-2 |
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Molecular Formula |
C13H28O3Si |
Molecular Weight |
260.44 g/mol |
IUPAC Name |
ethyl 3-ethyl-2-methyl-3-trimethylsilyloxypentanoate |
InChI |
InChI=1S/C13H28O3Si/c1-8-13(9-2,16-17(5,6)7)11(4)12(14)15-10-3/h11H,8-10H2,1-7H3 |
InChI Key |
WTLTVVWEORKYEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)C(=O)OCC)O[Si](C)(C)C |
Origin of Product |
United States |
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